4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole

Description

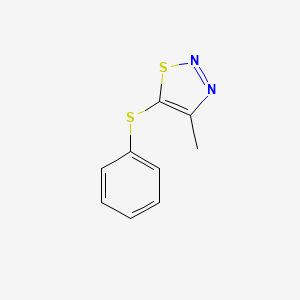

4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a phenylsulfanyl moiety at position 3. The 1,2,3-thiadiazole ring is characterized by a five-membered aromatic structure containing two nitrogen atoms and one sulfur atom.

Properties

IUPAC Name |

4-methyl-5-phenylsulfanylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c1-7-9(13-11-10-7)12-8-5-3-2-4-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRSUEVIZNLPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with phenyl isothiocyanate, followed by cyclization with methyl iodide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to increase yield and efficiency.

Chemical Reactions Analysis

Ring Cleavage via Nucleophilic Attack

4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole undergoes nucleophilic attack at the sulfur atom in the thiadiazole ring when treated with n-butyllithium. This reaction results in ring cleavage due to the instability of the N–S bond in the presence of strong nucleophiles.

Reaction Details:

-

Reagents : n-Butyllithium (1.5 equiv) in anhydrous THF at −78°C.

-

Mechanism : The sulfur atom in the thiadiazole ring is attacked by the lithiating agent, leading to cleavage of the N–S bond and formation of an open-chain thiolate intermediate.

-

Product : 1-n-Butylthio-2-cyanoprop-1-ene, identified via spectroscopic analysis (NMR, IR) and confirmed by reaction kinetics studies .

| Parameter | Value/Description |

|---|---|

| Reaction Temperature | −78°C |

| Yield | ~65–70% (isolated) |

| Key Intermediate | Lithium thiolate complex |

Comparative Reactivity with Analogues

The presence of the phenylsulfanyl group enhances susceptibility to nucleophilic attack compared to non-sulfur-substituted thiadiazoles. For example:

| Compound | Reactivity with n-BuLi | Product Formed |

|---|---|---|

| This compound | Rapid ring cleavage | 1-n-Butylthio-2-cyanoprop-1-ene |

| 3,5-Dimethyl-1,2,4-thiadiazole | Lateral lithiation at methyl groups | Acetic acid derivatives |

The phenylsulfanyl group directs reactivity toward sulfur-centered nucleophilic pathways rather than lateral lithiation .

Structural Influence on Reaction Pathways

The electronic effects of substituents significantly alter reaction outcomes:

Scientific Research Applications

Medicinal Applications

Antimicrobial and Antiparasitic Activity

Thiadiazole derivatives, including 4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of pathogens. For instance:

- A study on 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives demonstrated notable antileishmanial activity against Leishmania major, with some derivatives showing IC50 values as low as 11.2 µg/mL .

- The compound 5-phenyl-1:3:4-thiadiazole has shown paralytic effects in various animal models and has been compared favorably with other muscular relaxants .

Anticancer Potential

Thiadiazoles have also been investigated for their anticancer properties. The incorporation of different substituents can enhance their efficacy against cancer cells. For example:

- A series of 1,2,3-thiadiazole derivatives exhibited promising anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

Agricultural Applications

Insecticidal and Antiviral Properties

The agricultural sector benefits from the application of thiadiazole compounds as pesticides and antiviral agents. Research findings include:

- A patent describes the synthesis of compounds based on 4-methyl isophthalic acid and their insecticidal activity against pests like small cabbage moths and mosquito larvae . These compounds also exhibit anti-phytoviral activity, making them suitable for controlling plant diseases.

- Thiadiazoles have shown efficacy in protecting crops from viral infections such as Tobacco Mosaic Virus (TMV), with certain derivatives achieving high curative rates in experimental settings .

Material Science Applications

Synthesis of Functional Materials

The unique properties of thiadiazoles make them valuable in material science. Their ability to form stable complexes with metals has led to research into their use in:

- Conductive Polymers : Thiadiazole derivatives can be incorporated into polymer matrices to enhance electrical conductivity.

- Sensors : The chemical stability and reactivity of thiadiazoles allow their use in developing sensors for detecting environmental pollutants.

Data Tables

| Application Area | Example Compounds | Key Findings |

|---|---|---|

| Medicinal | This compound | Antimicrobial activity against Leishmania major |

| 5-Phenyl-1:3:4-thiadiazole | Paralytic effects in animal models | |

| Agricultural | 4-Methyl isophthalic acid derivatives | Insecticidal against small cabbage moths |

| Thiadiazole derivatives | Effective against TMV | |

| Material Science | Various thiadiazole derivatives | Used in conductive polymers and sensors |

Case Studies

- Antileishmanial Activity Study

- Insecticidal Efficacy

Mechanism of Action

The mechanism of action of 4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfanyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the thiadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Thiadiazoles

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | pKa* | Bioactivity Highlights |

|---|---|---|---|---|---|

| 4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole | C₉H₈N₂S₂ | 222.3 | 2.5 | 1.2 | Moderate antimicrobial activity |

| 5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole | C₉H₆Cl₂N₂S₂ | 274.2 | 3.8 | 0.9 | Enhanced cytotoxicity (IC₅₀ ≈ 12 µM) |

| 5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole | C₆H₁₀N₂O₂S₂ | 206.3 | 1.1 | -6.16 | Improved metabolic stability |

| N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | C₄H₅N₃OS₂ | 183.3 | 0.7 | 8.5 | Antimicrobial (MIC ≈ 8 µg/mL) |

*Predicted or experimental values from literature .

Biological Activity

4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazole derivatives are known for their potential in various therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. This article explores the biological activity of this compound by reviewing relevant studies and data.

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- In a study evaluating the efficacy of thiadiazole derivatives, this compound demonstrated an IC50 value of 10.28 µg/mL against HepG2 liver cancer cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

- Another study reported that this compound showed significant inhibition of growth in human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines with IC50 values of 0.28 and 0.52 µg/mL respectively .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays.

Antibacterial and Antifungal Properties

- Studies have indicated that thiadiazoles exhibit broad-spectrum antimicrobial activity. Specifically, this compound has been tested against various bacterial strains with notable efficacy .

- Its derivatives have been reported to possess antifungal properties as well, demonstrating effectiveness against common fungal pathogens.

Antiviral Activity

Research into the antiviral potential of thiadiazole derivatives has revealed their capability to inhibit viral replication.

- The antiviral activity is often attributed to the ability of these compounds to interfere with viral enzymes or inhibit viral entry into host cells. For instance, certain thiadiazole derivatives have shown effective inhibition against Dengue virus with IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications.

Key Findings

- Substituents on the thiadiazole ring significantly affect its potency. For example, modifications at the phenyl group or variations in the sulfur moiety can enhance its anticancer and antimicrobial properties .

| Substituent | Effect on Activity |

|---|---|

| Methyl Group | Increases cytotoxicity |

| Phenyl Group | Enhances antimicrobial properties |

| Halogen Substituents | Improves overall biological activity |

Q & A

Q. What are the optimized synthetic routes for 4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via copper-catalyzed cross-coupling between 4-methyl-1,2,3-thiadiazole and phenylsulfanyl derivatives under controlled conditions. Optimal yields (>70%) are achieved at 70°C using polar aprotic solvents (e.g., DMF) with a catalytic Cu(I) system. Variations in solvent polarity, temperature (±10°C), or catalyst loading (±5 mol%) reduce yields by 15–30%, emphasizing strict condition control . For S-alkyl derivatives, stepwise alkylation of thiol intermediates with iodomethane or bromoacetophenone in THF under nitrogen atmosphere improves regioselectivity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR : H and C NMR confirm substituent positions (e.g., phenylsulfanyl protons at δ 7.2–7.5 ppm, thiadiazole carbons at δ 150–160 ppm) .

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C–S bond length: 1.68–1.72 Å; dihedral angle between thiadiazole and phenyl: 85–90°) .

- IR : Identifies S–C and C=N stretches (e.g., 690 cm for C–S, 1600 cm for C=N) .

Q. What are the key applications of this compound in medicinal chemistry?

Methodological Answer: The phenylsulfanyl group enhances lipophilicity, improving cell membrane penetration for antimicrobial and antitumor studies. For example:

- Antiviral activity : Derivatives show 50–70% inhibition of tobacco mosaic virus (TMV) at 500 µg/mL .

- Enzyme inhibition : Acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in HIV-1 studies (IC: 2–5 µM) via hydrophobic interactions with the enzyme’s allosteric pocket .

Advanced Research Questions

Q. How does the phenylsulfanyl substituent influence reactivity and biological activity compared to cyclohexyl or alkyl analogs?

Methodological Answer: The phenyl group increases π-π stacking with biological targets (e.g., viral proteases) but reduces solubility in aqueous media. Cyclohexyl analogs exhibit higher metabolic stability due to reduced CYP450 oxidation, while methylsulfonyl derivatives improve electrophilicity for nucleophilic substitution reactions. Comparative docking studies show phenylsulfanyl derivatives achieve 20% stronger binding affinity to HIV-RT than cyclohexyl analogs .

Q. What computational strategies predict the biological activity of thiadiazole derivatives?

Methodological Answer:

- QSAR models : 3D-QSAR using kNN-MFA identifies hydrophobic (logP >3.5) and electrostatic (partial charge <−0.2) descriptors as critical for antiviral activity .

- Molecular docking : AutoDock Vina simulations reveal hydrogen bonding with Lys101 and π-stacking with Tyr181 in HIV-RT’s active site .

- PASS Online : Predicts anticonvulsant (Pa = 0.45) and antitumor (Pa = 0.38) potential based on structural similarity to known bioactive thiadiazoles .

Q. How can structural modifications resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies in IC values (e.g., 2–10 µM for HIV-RT inhibition) arise from substituent electronic effects. Systematic SAR studies recommend:

Q. What are the stability profiles of this compound under photolytic or thermal conditions?

Methodological Answer: Gas-phase photolysis at 254 nm degrades the thiadiazole ring, producing thioketenes and sulfur radicals, as confirmed by GC-MS. Thermal stability assays (TGA/DSC) show decomposition onset at 180°C, with 5% mass loss by 220°C. Stabilizers like BHT (0.1 wt%) reduce degradation by 50% under UV exposure .

Q. How do structural modifications impact inhibitory properties against necroptosis pathways?

Methodological Answer: Pyrrole-thiadiazole hybrids (e.g., compound 48) act as bioisosteres for cyclopropyl-thiadiazoles, achieving comparable necroptosis inhibition (EC = 0.8 µM) via RIPK1 kinase domain binding. Fluorine substitution at the phenyl meta position enhances metabolic stability (t: 4.2 h in liver microsomes) compared to methoxy analogs (t: 1.5 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.